2,5-Dibromo-4,4-dimethylpent-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dibromo-4,4-dimethylpent-1-ene is a fascinating chemical compound with diverse applications in scientific research. Its unique properties make it an invaluable asset for studying various chemical reactions and synthesizing novel compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-4,4-dimethylpent-1-ene typically involves the bromination of 4,4-dimethylpent-1-ene. This reaction can be carried out using bromine (Br₂) in the presence of a solvent such as dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-4,4-dimethylpent-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Addition Reactions: The double bond in the compound can undergo addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Electrophilic Addition: Reagents such as bromine (Br₂) and hydrogen bromide (HBr) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are employed.
Major Products Formed
Substitution: Formation of various substituted alkenes.
Addition: Formation of dibromoalkanes and other addition products.
Oxidation: Formation of epoxides and diols.
Reduction: Formation of alkanes and alcohols.
Scientific Research Applications
2,5-Dibromo-4,4-dimethylpent-1-ene has numerous applications in scientific research, including:
Chemistry: Used as a reagent for studying reaction mechanisms and synthesizing complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a probe for studying biological processes.
Medicine: Utilized in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-4,4-dimethylpent-1-ene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in addition reactions, forming stable carbocation intermediates. These intermediates can then undergo further reactions to form the final products. The presence of bromine atoms enhances the reactivity of the compound, making it a valuable tool for studying reaction mechanisms .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylpent-1-ene: A similar compound with different substitution patterns.
1,4-Dibromo-2,5-dimethylbenzene: Another brominated compound with distinct structural features.
Uniqueness
2,5-Dibromo-4,4-dimethylpent-1-ene is unique due to its specific substitution pattern and the presence of both bromine atoms and a double bond. This combination of features makes it highly reactive and versatile for various chemical transformations.
Properties
IUPAC Name |
2,5-dibromo-4,4-dimethylpent-1-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12Br2/c1-6(9)4-7(2,3)5-8/h1,4-5H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BECKSLQIJCYNJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=C)Br)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Br2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.